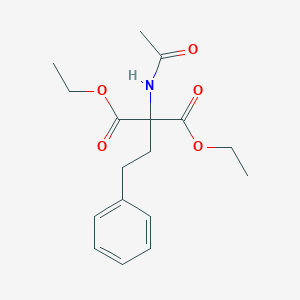

Diethyl 2-acetamido-2-phenethylmalonate

説明

Structure

3D Structure

特性

IUPAC Name |

diethyl 2-acetamido-2-(2-phenylethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-4-22-15(20)17(18-13(3)19,16(21)23-5-2)12-11-14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDSDOBEYJYDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)(C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281122 | |

| Record name | Diethyl acetamido(2-phenylethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5463-92-3 | |

| Record name | 5463-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl acetamido(2-phenylethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl 2-acetamido-2-phenethylmalonate: Properties, Synthesis, and Application

Abstract: This technical guide provides a comprehensive overview of Diethyl 2-acetamido-2-phenethylmalonate (CAS No. 5463-92-3), a key intermediate in modern pharmaceutical synthesis. The document details the compound's chemical structure, physicochemical properties, and a validated laboratory-scale synthesis protocol. Emphasis is placed on the scientific rationale behind the synthetic methodology, providing researchers and drug development professionals with actionable insights. The guide includes a predictive analysis of the compound's spectroscopic characteristics and outlines essential safety and handling procedures based on established data for structurally related molecules.

Introduction and Strategic Importance

Diethyl 2-acetamido-2-phenethylmalonate is a polysubstituted malonic ester derivative whose significance in the pharmaceutical landscape has grown considerably. While not an active pharmaceutical ingredient (API) itself, it serves as a critical building block, or intermediate, for more complex molecules. Its structure is strategically designed for versatility, combining the reactive core of a malonate ester with protecting groups that facilitate controlled, high-yield transformations.

Notably, this compound is recognized as an intermediate in the synthesis of Fingolimod, a widely used immunomodulating drug for treating multiple sclerosis.[1] This connection underscores the industrial and academic relevance of understanding its chemical properties and synthesis. This guide aims to consolidate the available technical information and provide a framework for its practical application in a research and development setting.

Chemical Structure and Physicochemical Properties

The structural architecture of Diethyl 2-acetamido-2-phenethylmalonate is central to its utility. The molecule features a quaternary carbon, a hallmark of the malonic ester synthesis pathway, substituted with two ethoxycarbonyl groups, an acetamido group, and a phenethyl group.

Molecular Structure

The IUPAC name for the compound is diethyl 2-acetamido-2-(2-phenylethyl)propanedioate.[2] The structure combines a stable amide protecting group (acetamido) with two ester functionalities that can be later hydrolyzed or modified, and a phenethyl side chain which forms a key part of the skeleton in target APIs like Fingolimod.

Physicochemical Data

A summary of the key chemical and physical properties is presented below. The experimental melting point indicates the compound is a crystalline solid at room temperature.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃NO₅ | PubChem[2] |

| Molecular Weight | 321.37 g/mol | PubChem[2] |

| CAS Number | 5463-92-3 | PubChem[2] |

| Appearance | White to light yellow powder | Inferred |

| Melting Point | 114-115 °C | Vendor Data |

| Boiling Point | 483.8 ± 45.0 °C (Predicted) | Vendor Data |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | Vendor Data |

| Solubility | Soluble in common organic solvents (e.g., EtOH, DCM, EtOAc). Insoluble in water. | Inferred |

| XLogP3 | 2.5 | PubChem[2] |

Synthesis and Mechanism

The synthesis of Diethyl 2-acetamido-2-phenethylmalonate is a classic example of malonic ester synthesis, a robust and well-established method for forming carbon-carbon bonds. The strategy involves the alkylation of a stabilized carbanion (enolate) derived from a malonic ester derivative.

Synthetic Strategy

The core transformation is the C-alkylation of Diethyl 2-acetamidomalonate (DEAM) with a suitable 2-phenylethyl electrophile, such as 2-phenylethyl bromide. The workflow involves three key stages:

-

Deprotonation: A base is used to abstract the acidic α-proton from DEAM. The acidity of this proton (pKa ≈ 13 in DMSO) is due to the resonance stabilization of the resulting conjugate base by the two adjacent carbonyl groups.

-

Nucleophilic Attack: The resulting enolate acts as a potent nucleophile, attacking the electrophilic carbon of the phenethyl halide in a classic Sₙ2 reaction.

-

Workup and Purification: The reaction is quenched, and the product is isolated and purified, typically by recrystallization.

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis.

Materials:

-

Diethyl 2-acetamidomalonate (DEAM) (1.0 eq)

-

(2-Bromoethyl)benzene (1.05 eq)

-

Sodium ethoxide (NaOEt) (1.1 eq)

-

Anhydrous Ethanol (EtOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with anhydrous ethanol.

-

Base Addition: Sodium ethoxide is added to the ethanol and stirred until fully dissolved.

-

DEAM Addition: Diethyl 2-acetamidomalonate is added to the sodium ethoxide solution. The mixture is stirred for 15-20 minutes at room temperature to ensure complete formation of the enolate.

-

Alkylation: (2-Bromoethyl)benzene is added dropwise to the reaction mixture.

-

Reaction: The mixture is heated to reflux (approx. 78 °C) and maintained for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Workup: After completion, the reaction is cooled to room temperature. The ethanol is removed under reduced pressure. The resulting residue is partitioned between diethyl ether and saturated aq. NH₄Cl.

-

Extraction: The aqueous layer is extracted twice more with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product as a white crystalline solid.

Mechanistic Considerations & Causality

-

Choice of Base and Solvent: Sodium ethoxide is the base of choice as its conjugate acid (ethanol) is the reaction solvent. This prevents transesterification side reactions that could occur if a different alkoxide base were used. The solvent must be anhydrous to prevent the base from being quenched by water.

-

Sₙ2 Reaction Viability: A primary alkyl halide like (2-bromoethyl)benzene is ideal for this Sₙ2 reaction, as it is unhindered and not prone to elimination reactions under these conditions.

-

Purification: Recrystallization is an effective purification method due to the crystalline nature of the final product and its expected difference in solubility from the starting materials and any potential dialkylated byproducts.

Spectroscopic and Analytical Characterization (Predicted)

| Data Type | Predicted Features | Rationale |

| ¹H NMR (CDCl₃) | δ 7.35-7.15 (m, 5H, Ar-H), 6.5 (s, 1H, N-H), 4.25 (q, 4H, O-CH₂), 2.7 (t, 2H, Ar-CH₂), 2.4 (t, 2H, Ar-CH₂-CH₂), 2.05 (s, 3H, CO-CH₃), 1.25 (t, 6H, O-CH₂-CH₃) | The aromatic protons will appear in their typical region. The amide proton is a broad singlet. The two ethyl ester groups will show characteristic quartet and triplet signals. The phenethyl group will introduce two new triplets. The acetyl methyl group will be a sharp singlet. |

| ¹³C NMR (CDCl₃) | δ 170 (C=O, amide), 168 (C=O, ester), 140 (Ar-C), 129-126 (Ar-CH), 65 (Quaternary C), 62 (O-CH₂), 35 (Ar-CH₂), 31 (Ar-CH₂-CH₂), 23 (CO-CH₃), 14 (O-CH₂-CH₃) | Two distinct carbonyl signals are expected for the ester and amide. The quaternary carbon will be a key signal. Six aromatic signals (four CH, two C) and the distinct signals for the ethyl, acetyl, and phenethyl groups are predicted. |

| FT-IR (KBr, cm⁻¹) | 3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2980 (Aliphatic C-H stretch), 1745 (Ester C=O stretch), 1660 (Amide I C=O stretch), 1540 (Amide II N-H bend) | The spectrum will be dominated by the strong carbonyl stretches of the ester and amide groups. The N-H stretch will be a prominent feature in the high-wavenumber region. |

| Mass Spec. (EI) | M⁺ at m/z 321. Key fragments: m/z 278 ([M-COCH₃]⁺), 248 ([M-CO₂Et]⁺), 162 (base peak, [M-phenethyl]⁺), 105 ([phenethyl]⁺), 91 ([tropylium]⁺) | The molecular ion should be visible. Major fragmentation pathways would include loss of the acetyl group, loss of an ethoxycarbonyl group, and cleavage of the bond to the phenethyl group. The tropylium ion is a characteristic fragment for benzyl-containing compounds. |

Safety and Handling

No specific toxicological data for Diethyl 2-acetamido-2-phenethylmalonate is available. Therefore, a risk assessment must be based on the properties of its precursors, primarily Diethyl 2-acetamidomalonate (DEAM).[3][4][5][6] The OECD SIDS assessment for malonic acid diesters suggests low systemic toxicity, with hydrolysis to malonic acid and the corresponding alcohol being the primary metabolic pathway.[7]

Hazard Classification (Inferred)

-

Acute Toxicity (Oral): May be harmful if swallowed.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.

Exposure Controls and Personal Protection

A logical workflow for handling this chemical safely involves linking identified hazards to specific preventative measures.

-

Engineering Controls: Handle the solid material in a well-ventilated chemical fume hood to minimize inhalation of dust.[4] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Conclusion

Diethyl 2-acetamido-2-phenethylmalonate is a valuable synthetic intermediate with well-defined chemical properties and a straightforward, scalable synthesis. Its primary role in the production of pharmaceuticals like Fingolimod highlights its importance to the drug development community. By understanding its structure, reactivity, and handling requirements as detailed in this guide, researchers can effectively and safely utilize this compound in their synthetic endeavors. The predictive spectroscopic data provided serves as a baseline for characterization, ensuring purity and quality control in its application.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 227959, Diethyl 2-acetamido-2-phenethylmalonate. Retrieved January 3, 2026, from [Link].

-

Organisation for Economic Co-operation and Development. (2005). SIDS Initial Assessment Report for Malonic Acid Diesters. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7761, Diethyl Malonate. Retrieved January 3, 2026, from [Link].

-

Organic Syntheses. (n.d.). DIETHYL ACETAMIDOMALONATE. Coll. Vol. 5, p.376 (1973); Vol. 41, p.27 (1961). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14041, Acetamidomalonic acid diethyl ester. Retrieved January 3, 2026, from [Link].

-

NIST. (n.d.). Diethyl diethylmalonate. NIST Chemistry WebBook, SRD 69. [Link]

-

SpectraBase. (n.d.). Diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate. [Link]

-

NIST. (n.d.). Diethyl 2-phthalimidomalonate. NIST Chemistry WebBook, SRD 69. [Link]

Sources

- 1. diethyl 2-acetamido-2-phenethyl-propanedioate | 5463-92-3 [chemicalbook.com]

- 2. Diethyl 2-acetamido-2-phenethylmalonate | C17H23NO5 | CID 227959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. biosynth.com [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

A Comprehensive Spectroscopic Guide to Diethyl 2-acetamido-2-phenethylmalonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed spectroscopic analysis of Diethyl 2-acetamido-2-phenethylmalonate, a key intermediate in the synthesis of various organic molecules. As direct experimental spectra for this specific compound are not widely available, this document presents a comprehensive, predictive analysis based on established spectroscopic principles and data from closely related structural analogs. By dissecting the molecule into its constituent moieties—the diethyl malonate backbone, the acetamido group, and the phenethyl substituent—we will construct an expected spectroscopic profile encompassing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development, enabling them to confidently identify and characterize this compound and its derivatives.

Introduction: The Structural Significance of Diethyl 2-acetamido-2-phenethylmalonate

Diethyl 2-acetamido-2-phenethylmalonate (C₁₇H₂₃NO₅) is a substituted diethyl malonate, a class of compounds renowned for its utility in carbon-carbon bond formation. The presence of a quaternary carbon, substituted with both an acetamido and a phenethyl group, makes it a versatile precursor for the synthesis of complex nitrogen-containing molecules, including amino acids and heterocyclic compounds. The phenethyl moiety is a common structural motif in many biologically active compounds and pharmaceuticals.

Accurate structural elucidation is paramount in chemical synthesis. Spectroscopic techniques provide a non-destructive and highly informative means of verifying the identity and purity of a synthesized compound. This guide will delve into the expected spectroscopic signatures of Diethyl 2-acetamido-2-phenethylmalonate, providing a foundational understanding for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for non-polar to moderately polar compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

Spectral Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

The following diagram illustrates the workflow for NMR analysis:

An In-depth Technical Guide to the Solubility and Stability of Diethyl 2-acetamido-2-phenethylmalonate

Introduction

Diethyl 2-acetamido-2-phenethylmalonate is a substituted diethyl malonate with a molecular formula of C17H23NO5[1]. As a key intermediate in the synthesis of various pharmacologically active molecules, a comprehensive understanding of its physicochemical properties is paramount for robust process development, formulation, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide provides a detailed exploration of the solubility and stability of Diethyl 2-acetamido-2-phenethylmalonate, offering both theoretical insights and practical experimental protocols for its assessment. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

I. Solubility Profile: A Foundation for Application

The solubility of an intermediate like Diethyl 2-acetamido-2-phenethylmalonate dictates its handling, reaction conditions, and purification strategies. Based on its structure, which includes a non-polar phenethyl group and two ethyl esters, alongside a more polar acetamido group, a nuanced solubility profile is anticipated. While specific experimental data for this exact molecule is not extensively published, we can infer its likely behavior from related compounds and fundamental principles. For instance, a structurally similar, though more hydrophobic, compound, Diethyl 2-acetamido-2-[2-(4-octylphenylethyl)malonate], is known to be soluble in most organic solvents but insoluble in water[2]. Another source indicates that this more complex analogue has low solubility in polar solvents like DMSO, requiring heat for dissolution[3]. This suggests that Diethyl 2-acetamido-2-phenethylmalonate will exhibit significant lipophilicity.

Predicted Solubility Characteristics

| Solvent Class | Predicted Solubility | Rationale |

| Non-polar Aprotic (e.g., Toluene, Hexanes) | Moderate to High | The phenethyl and diethyl ester moieties will interact favorably with these solvents. |

| Polar Aprotic (e.g., Acetone, Ethyl Acetate) | High | These solvents can engage in dipole-dipole interactions with the ester and amide groups while also solvating the non-polar regions. |

| Polar Aprotic, High Polarity (e.g., DMF, DMSO) | Moderate | While the polar groups will be solvated, the overall lipophilicity may limit high solubility without heating. |

| Polar Protic (e.g., Ethanol, Methanol) | Moderate | The ability to hydrogen bond with the acetamido group will enhance solubility compared to non-polar solvents, but the large non-polar moiety will prevent high solubility. |

| Aqueous (e.g., Water, Buffers) | Low to Insoluble | The dominance of the hydrophobic phenethyl and ethyl groups will lead to poor solvation in water. |

Experimental Workflow for Solubility Determination

A systematic approach to quantifying solubility is crucial. The following workflow outlines a robust method for determining the solubility of Diethyl 2-acetamido-2-phenethylmalonate in a range of relevant solvents.

Caption: Workflow for solubility assessment.

Detailed Protocol for Solubility Assessment

Objective: To determine the equilibrium solubility of Diethyl 2-acetamido-2-phenethylmalonate in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

Diethyl 2-acetamido-2-phenethylmalonate

-

Selected solvents (e.g., water, ethanol, acetone, toluene, DMSO)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Diethyl 2-acetamido-2-phenethylmalonate to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled chamber (25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sampling and Filtration:

-

Allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of Diethyl 2-acetamido-2-phenethylmalonate in a suitable solvent (e.g., acetonitrile).

-

Develop a suitable HPLC method for the quantification of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

-

Inject the filtered samples and the standard solutions into the HPLC system.

-

-

Data Analysis:

-

Generate a calibration curve from the standard solutions.

-

Determine the concentration of Diethyl 2-acetamido-2-phenethylmalonate in the filtered samples by interpolating from the calibration curve.

-

Express the solubility in mg/mL or other appropriate units.

-

II. Stability Profile: Ensuring Chemical Integrity

The stability of Diethyl 2-acetamido-2-phenethylmalonate is a critical parameter, as degradation can lead to impurities that may affect subsequent reaction steps and the quality of the final product. The primary degradation pathways for malonic esters are hydrolysis of the ester groups and decarboxylation, which can be influenced by pH, temperature, and light.

Potential Degradation Pathways

Malonic esters are susceptible to hydrolysis under both acidic and basic conditions. Upon heating, the resulting malonic acid derivative can then undergo decarboxylation[4][5][6]. However, the presence of the acetamido group at the α-position may influence the rate and outcome of these reactions. It has been suggested that the acetamido group can stabilize intermediates, potentially making the molecule more resistant to decarboxylation compared to simpler malonates[3].

Caption: Potential degradation pathway of Diethyl 2-acetamido-2-phenethylmalonate.

Forced Degradation (Stress) Studies

To proactively identify potential degradation products and understand the stability limits of the molecule, forced degradation studies are essential.

| Stress Condition | Rationale | Expected Degradation |

| Acidic Hydrolysis (e.g., 0.1 M HCl, 60 °C) | To assess stability in acidic environments. | Hydrolysis of one or both ester groups. |

| Basic Hydrolysis (e.g., 0.1 M NaOH, RT) | To evaluate susceptibility to base-catalyzed hydrolysis. | Rapid hydrolysis of the ester groups. |

| Oxidative Stress (e.g., 3% H2O2, RT) | To determine the potential for oxidation. | Oxidation of the aromatic ring or other susceptible sites. |

| Thermal Stress (e.g., 80 °C, solid state) | To assess the impact of heat on the solid form. | Potential for decarboxylation if hydrolysis has occurred. |

| Photostability (ICH Q1B guidelines) | To evaluate sensitivity to light exposure. | Potential for photolytic degradation. |

Detailed Protocol for a Forced Degradation Study

Objective: To investigate the degradation profile of Diethyl 2-acetamido-2-phenethylmalonate under various stress conditions.

Materials:

-

Diethyl 2-acetamido-2-phenethylmalonate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for impurity identification

-

Temperature-controlled ovens and a photostability chamber

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of Diethyl 2-acetamido-2-phenethylmalonate in a suitable solvent (e.g., acetonitrile).

-

For each stress condition, mix the stock solution with the stressor (e.g., HCl, NaOH, H2O2) in a vial. For thermal and photostability, use the solid compound.

-

Include a control sample (compound in solvent without the stressor) for each condition.

-

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Incubate the samples at the specified temperatures for a defined period (e.g., 24, 48, 72 hours).

-

Oxidative Stress: Keep the sample at room temperature for a defined period.

-

Thermal Stress: Place the solid sample in an oven at the specified temperature.

-

Photostability: Expose the solid sample to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating HPLC-PDA method. This method must be capable of separating the parent compound from its degradation products.

-

The PDA detector will help in assessing the peak purity of the parent compound.

-

-

Impurity Identification:

-

For samples showing significant degradation, analyze them using LC-MS to obtain the mass of the degradation products, which will aid in their structural elucidation.

-

-

Data Interpretation:

-

Calculate the percentage degradation of Diethyl 2-acetamido-2-phenethylmalonate under each condition.

-

Identify and, if possible, quantify the major degradation products.

-

III. Analytical Methodologies

The reliability of solubility and stability data hinges on the quality of the analytical methods used. For a molecule like Diethyl 2-acetamido-2-phenethylmalonate, a combination of chromatographic and spectroscopic techniques is recommended[7].

-

High-Performance Liquid Chromatography (HPLC): This is the cornerstone for both quantification in solubility studies and for monitoring the appearance of degradation products in stability studies. A reverse-phase method with UV detection is typically suitable.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for the identification of unknown impurities and degradation products by providing molecular weight information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the starting material and to identify the structure of isolated degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): An alternative for purity assessment, especially for volatile impurities[7].

Conclusion

This technical guide has provided a comprehensive framework for evaluating the solubility and stability of Diethyl 2-acetamido-2-phenethylmalonate. While specific experimental data for this molecule is not abundant in the public domain, by leveraging knowledge of related malonic esters and employing the robust, self-validating protocols outlined herein, researchers and drug development professionals can generate the critical data needed for successful process development and formulation. A thorough understanding of these fundamental physicochemical properties is an indispensable component of ensuring the quality, safety, and efficacy of the final pharmaceutical products derived from this important intermediate.

References

- 1. Diethyl 2-acetamido-2-phenethylmalonate | C17H23NO5 | CID 227959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Diethyl 2-acetamido-2-(4-octylphenethyl)malonate | 162358-08-9 | Benchchem [benchchem.com]

- 4. testbook.com [testbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 7. benchchem.com [benchchem.com]

The Strategic Role of Diethyl 2-Acetamido-2-phenethylmalonate Derivatives in the Synthesis of Fingolimod (FTY720)

An In-depth Technical Guide for Drug Development Professionals

Abstract

Fingolimod (FTY720), marketed as Gilenya®, is a pivotal oral therapeutic for relapsing multiple sclerosis, acting as a sphingosine-1-phosphate (S1P) receptor modulator.[1][2] The commercial viability and clinical availability of Fingolimod are intrinsically linked to the efficiency and scalability of its chemical synthesis. A cornerstone of many successful synthetic routes is the strategic use of diethyl acetamidomalonate (DEAM) as a precursor to construct the critical 2-amino-2-substituted-propane-1,3-diol pharmacophore.[3] This technical guide provides an in-depth analysis of the synthesis pathway proceeding through the key intermediate, diethyl 2-acetamido-2-(4-octylphenethyl)malonate. We will dissect the causality behind experimental choices, present detailed protocols, and offer field-proven insights into the optimization of this robust synthetic strategy.

Introduction: The Synthetic Challenge of Fingolimod

The molecular architecture of Fingolimod, 2-amino-2-(4-octylphenethyl)propane-1,3-diol, presents a distinct synthetic challenge: the construction of a quaternary carbon center bearing an amine, two hydroxymethyl groups, and a lipophilic side chain.[3] An effective synthesis must address this challenge in a manner that is high-yielding, cost-effective, and minimizes complex purification steps, particularly in the late stages.[3]

Among various approaches, the pathway commencing with diethyl acetamidomalonate (DEAM) has proven to be exceptionally robust. This strategy leverages the inherent reactivity of the malonic ester framework to introduce the lipophilic tail via alkylation, while the acetamido group serves as a masked amine and the ester functionalities are direct precursors to the required 1,3-diol. This guide focuses on the multi-step synthesis that begins with the alkylation of DEAM to form a phenethyl-substituted malonate, which is then elaborated to the final active pharmaceutical ingredient (API).

Core Synthesis: The Malonic Ester Pathway

The synthesis can be logically segmented into three primary stages: alkylation to build the carbon skeleton, reduction to form the diol, and hydrolysis to yield the final API.

Stage 1: Alkylation of Diethyl Acetamidomalonate

The foundational step in this pathway is the C-alkylation of diethyl acetamidomalonate. This reaction establishes the core carbon backbone of Fingolimod by coupling the polar head-group precursor with the lipophilic side-chain. The direct target intermediate is Diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]propanedioate (CAS 162358-08-9).[4][5]

Causality Behind Experimental Design:

-

Nucleophile Choice (DEAM): DEAM is an ideal starting material. The α-proton is readily abstracted due to the electron-withdrawing effects of the two adjacent ester groups and the acetamido group, forming a stabilized enolate. This enolate is a soft nucleophile, perfect for SN2 reactions with alkyl halides.

-

Electrophile Choice: The lipophilic tail is introduced using an alkylating agent like 1-(2-bromoethyl)-4-octylbenzene or, for improved reactivity, 1-(2-iodoethyl)-4-octylbenzene.[3][6] The use of an iodide leaving group can accelerate the reaction rate but may require in-situ generation or the use of additives.[6]

-

Base and Solvent Selection: The choice of base is critical for efficient deprotonation without promoting side reactions like ester hydrolysis. While classical bases like sodium ethoxide (NaOEt) in ethanol are effective, modern protocols often favor milder and more soluble bases like cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF).[7][8] Cs₂CO₃ often provides higher yields and cleaner reactions. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can further enhance reaction efficiency.[4]

Experimental Protocol: Synthesis of Diethyl 2-acetamido-2-(4-octylphenethyl)malonate [7]

-

To a solution of diethyl acetamidomalonate (1.0 eq) and 1-(2-bromoethyl)-4-octylbenzene (1.2-1.5 eq) in anhydrous acetonitrile (0.1–0.2 M), add cesium carbonate (Cs₂CO₃, 1.5–2.0 eq).

-

Heat the reaction mixture to reflux (or to 130 °C if using microwave irradiation) for 1-6 hours.[7][9]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in n-heptane.

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by recrystallization or column chromatography to afford diethyl 2-acetamido-2-(4-octylphenethyl)malonate as a solid.

Stage 2: Reduction of the Malonic Ester to the Diol

With the full carbon skeleton assembled, the next crucial transformation is the reduction of the two diethyl ester groups to primary alcohols, forming the 1,3-diol moiety.

Causality Behind Experimental Design:

-

Reducing Agent Selection: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[9] It is a mild and selective reducing agent that effectively reduces esters to alcohols, especially in the presence of a protic solvent like methanol or ethanol. It possesses a significant safety and cost advantage over more powerful reagents like lithium aluminum hydride (LAH) and does not reduce the amide functionality under these conditions.

Experimental Protocol: Synthesis of N-(1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl)acetamide [9]

-

Dissolve the diethyl 2-acetamido-2-(4-octylphenethyl)malonate (1.0 eq) from the previous step in a suitable alcohol solvent, such as methanol (MeOH).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 4.0-5.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of an acidic solution (e.g., 1N HCl) until the effervescence ceases.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diol intermediate.

Stage 3: Acid Hydrolysis to Fingolimod Hydrochloride

The final step is the deprotection of the amine by hydrolyzing the acetamido group. This is typically performed under strong acidic conditions, which also serves to form the final hydrochloride salt of the API.

Causality Behind Experimental Design:

-

Reaction Conditions: Amide hydrolysis requires harsh conditions. Refluxing in a strong mineral acid, such as 6N aqueous hydrochloric acid (HCl), provides the necessary conditions to cleave the amide bond.[3][9] This one-pot deprotection and salt formation is highly efficient and simplifies the final workup, directly yielding the desired salt form of the drug.

Experimental Protocol: Synthesis of Fingolimod Hydrochloride (1) [3][9]

-

Suspend the N-(1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl)acetamide intermediate (1.0 eq) in 6N aqueous hydrochloric acid.

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours.

-

Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

If precipitation occurs, filter the solid and wash with cold water.

-

Further purify the Fingolimod hydrochloride by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve purity greater than 99%.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the malonic ester-based synthesis of Fingolimod.

Caption: Synthetic pathway to Fingolimod HCl via the DEAM route.

Data Summary: Optimizing the Alkylation Step

The efficiency of the initial alkylation step is paramount for the overall yield of the synthesis. The choice of base significantly impacts the outcome.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | NaH | DMF | RT | 65 | [10] |

| 2 | K₂CO₃ | DMF | 80 | 70 | [10] |

| 3 | Cs₂CO₃ | DMSO | 65 | 75 | [9] |

| 4 | NaOEt | EtOH | Reflux | ~70 | [8] |

| 5 | Cs₂CO₃ | MeCN | 130 (MW) | 58 | [7] |

| Note: Yields are for analogous phenethyl or bromophenethyl alkylations and are representative of the reaction's efficiency under different conditions. |

This data illustrates that while various bases can effect the transformation, cesium carbonate often provides superior or comparable yields and is favored in many modern procedures for its mildness and high solubility.[7][9][10]

Conclusion

The synthetic pathway to Fingolimod utilizing diethyl acetamidomalonate as a starting material is a testament to the power of classical organic reactions applied to modern pharmaceutical manufacturing. The intermediate, diethyl 2-acetamido-2-(4-octylphenethyl)malonate, is the direct product of the key C-C bond-forming reaction that establishes the drug's complete backbone. Each subsequent step—selective reduction and final deprotection—is robust, high-yielding, and amenable to large-scale production. By understanding the chemical principles and causality behind each experimental choice, from the selection of the base in the alkylation to the conditions for the final hydrolysis, drug development professionals can effectively troubleshoot, optimize, and scale this critical process for the production of a life-altering therapeutic.

References

- Benchchem. (n.d.). Diethyl 2-acetamido-2-(4-octylphenethyl)malonate | 162358-08-9.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Fingolimod Synthesis: The Critical Role of Pharmaceutical Intermediates. Retrieved from [Link]

-

Kandagatla, B., et al. (2013). Practical synthesis of fingolimod from diethyl acetamidomalonate. RSC Advances, 3(25), 9687-9689. Available from: [Link]

-

Kikelj, D., et al. (2020). Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. Molecules, 25(21), 5206. Available from: [Link]

-

ResearchGate. (2013). Practical synthesis of fingolimod from diethyl acetamidomalonate. Retrieved from [Link]

-

Cragg, G. M., & Newman, D. J. (2011). Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite. Journal of natural products, 74(4), 900–907. Available from: [Link]

-

Wang, X., et al. (2014). A concise synthesis of Fingolimod: An orally available drug for treating multiple sclerosis. Chemistry Central Journal, 8(1), 13. Available from: [Link]

-

Rádl, S., et al. (2021). Synthesis of Fingolimod Employing Regioselective Aziridine Ring-Opening Reaction as a Key Step. Organic Process Research & Development, 25(10), 2298–2307. Available from: [Link]

- Google Patents. (2017). US9732030B2 - Process for the preparation of fingolimod and its salts.

-

Kandagatla, B., et al. (2013). Practical synthesis of fingolimod from diethyl acetamidomalonate. RSC Advances. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of A. Diethyl 2-Acetamido-2-(Diphenylmethyl)Malonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl phenylmalonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Screening of bases for the alkylation of 2 with phenethyl bromide. Retrieved from [Link]

-

European Patent Office. (2013). EP 2807143 B1 - Process for preparation of fingolimod. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2-acetamido-2-phenethylmalonate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis of Diethyl 2-Acetamido-2-[2-(4-octylphenyl)ethyl]propanedioate: Methods and Considerations. Retrieved from [Link]

- ChemBK. (2024). Diethyl 2-Acetamido-2-[2-(4-octylphenylethyl)malonate. Retrieved from https://www.chembk.com/en/chem/Diethyl%202-Acetamido-2-%5B2-(4-octylphenylethyl)

-

European Patent Office. (2014). EP 3074374 B1 - Fingolimod hydrochloride process. Retrieved from [Link]

- Pharmaffiliates. (n.d.). 162358-08-9 | Diethyl 2-Acetamido-2-[2-(4-octylphenylethyl)malonate. Retrieved from https://www.

- Google Patents. (n.d.). US8735627B2 - Intermediate compounds and process for the preparation of fingolimod.

-

Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Fingolimod. Retrieved from [Link]

-

Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Fingolimod hydrochloride. Retrieved from [Link]

-

Vollmer, T., et al. (2018). Discontinuation and comparative effectiveness of dimethyl fumarate and fingolimod in 2 centers. Neurology: Clinical Practice, 8(5), 398–407. Available from: [Link]

-

ResearchGate. (n.d.). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

Sources

- 1. Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US8735627B2 - Intermediate compounds and process for the preparation of fingolimod - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Diethyl 2-acetamido-2-(4-octylphenethyl)malonate | 162358-08-9 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9732030B2 - Process for the preparation of fingolimod and its salts - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Diethyl 2-acetamido-2-phenethylmalonate

Introduction

The synthesis of substituted malonic esters is a cornerstone of modern organic chemistry, providing a versatile platform for the construction of complex molecular architectures. Among these, Diethyl 2-acetamido-2-phenethylmalonate stands out as a valuable intermediate, particularly in the synthesis of α-amino acids like phenylalanine and its analogues, which are crucial components in drug development and medicinal chemistry.[1][2] This guide provides a comprehensive, in-depth exploration of the synthesis of this target molecule from diethyl acetamidomalonate, grounded in fundamental chemical principles and field-proven methodologies. Our focus is not merely on the procedural steps but on the underlying causality that informs experimental design, ensuring a robust and reproducible synthesis.

Core Principles: The Chemistry of Malonate Alkylation

The synthetic route from diethyl acetamidomalonate to its phenethyl derivative is a classic application of the malonic ester synthesis.[3][4][5] The reaction proceeds through two primary, sequential stages: the formation of a resonance-stabilized enolate followed by a nucleophilic substitution reaction.

Pillar 1: Enolate Formation - The Power of Acidity

The α-carbon of diethyl acetamidomalonate is positioned between two electron-withdrawing carbonyl groups of the ester functionalities. This unique positioning significantly increases the acidity of the α-hydrogen (pKa ≈ 13 in DMSO), making it susceptible to abstraction by a suitable base.[4][5][6]

The choice of base is critical for the success of this reaction. Sodium ethoxide (NaOEt) in absolute ethanol is the base of choice for this system.[1][3][7] This selection is a deliberate strategy to prevent unwanted side reactions. Using a different alkoxide, such as sodium methoxide, could lead to transesterification, while a hydroxide base could cause premature saponification (hydrolysis) of the ester groups.[3][7] The reaction of sodium ethoxide with diethyl acetamidomalonate generates a potent nucleophile—the enolate ion—which is stabilized by delocalization of the negative charge across the two carbonyl groups.[3][8]

Pillar 2: Alkylation - Forging the Carbon-Carbon Bond

The generated enolate ion serves as the key nucleophile in the subsequent alkylation step.[1][5] This step involves the introduction of the phenethyl group via a bimolecular nucleophilic substitution (SN2) reaction.[1] The enolate attacks the electrophilic carbon of an alkyl halide, such as 2-phenylethyl bromide, displacing the bromide leaving group and forming the new, crucial carbon-carbon bond.[9] The efficiency of this step relies on using a primary halide, which is ideal for SN2 reactions, minimizing potential elimination side reactions.

Reaction Mechanism Overview

The overall transformation can be visualized as a two-step sequence:

Caption: Core mechanism: Deprotonation followed by SN2 attack.

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of diethyl 2-acetamido-2-phenethylmalonate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Notes |

| Diethyl acetamidomalonate | 217.22 | Starting material |

| Sodium (Na) metal | 22.99 | Highly reactive; handle with care |

| Absolute Ethanol (EtOH) | 46.07 | Anhydrous (<200 proof) is critical |

| 2-Phenylethyl bromide | 185.06 | Alkylating agent |

| Diethyl ether | 74.12 | For extraction |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Drying agent |

| Saturated Sodium Chloride (Brine) | N/A | For washing |

Equipment

-

Flame-dried, three-necked round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Step-by-Step Procedure

1. Preparation of the Sodium Ethoxide Solution (Base Formation)

-

In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 150 mL of absolute ethanol.

-

Carefully add 2.53 g (0.11 mol) of sodium metal in small, freshly cut pieces to the ethanol.

2. Formation of the Malonate Enolate

-

Once all the sodium has dissolved and the solution has cooled slightly, add 21.72 g (0.10 mol) of diethyl acetamidomalonate to the sodium ethoxide solution via a powder funnel.

-

Stir the mixture at room temperature for 15-20 minutes to ensure complete formation of the enolate.

3. Alkylation with 2-Phenylethyl Bromide

-

Add 18.51 g (0.10 mol) of 2-phenylethyl bromide to a dropping funnel.

-

Add the bromide dropwise to the stirred enolate solution over 30 minutes. An increase in temperature may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux with constant stirring for 3-4 hours to drive the reaction to completion.[1]

-

Trustworthiness: Reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

4. Reaction Workup and Product Isolation

-

Cool the reaction mixture to room temperature. A white precipitate of sodium bromide (NaBr) will form.

-

Remove the bulk of the ethanol using a rotary evaporator.

-

To the resulting slurry, add 100 mL of deionized water to dissolve the NaBr salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of saturated brine solution.

-

Expertise & Experience: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

-

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or a low-melting solid.

5. Purification

-

The crude diethyl 2-acetamido-2-phenethylmalonate can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a white crystalline solid.

Experimental Workflow Summary

Sources

- 1. benchchem.com [benchchem.com]

- 2. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. pharmaxchange.info [pharmaxchange.info]

- 9. researchgate.net [researchgate.net]

The Synthesis of Phenylalanine Precursors: A Technical Guide to the Alkylation of Diethyl Acetamidomalonate with Phenethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The alkylation of diethyl acetamidomalonate is a cornerstone of synthetic organic chemistry, providing a robust and versatile route to a wide array of α-amino acids, which are fundamental building blocks in pharmaceutical development. This in-depth technical guide elucidates the mechanism and practical application of the alkylation of diethyl acetamidomalonate with phenethyl bromide, a key step in the synthesis of phenylalanine and its analogues. By delving into the underlying principles of the reaction, from enolate formation to the critical C-C bond-forming alkylation step, and subsequent conversion to the target amino acid, this document aims to provide researchers with the expertise to confidently execute and optimize this pivotal transformation.

Introduction: The Strategic Importance of Acetamidomalonate Alkylation

The synthesis of α-amino acids is of paramount importance in medicinal chemistry and drug development.[1] Diethyl acetamidomalonate (DEAM) serves as a highly effective and versatile starting material for the preparation of these crucial molecules.[2][3] Its structure, featuring an active methylene group flanked by two electron-withdrawing ester functionalities and a protected amine, allows for facile C-alkylation, paving the way for the introduction of diverse side chains.[2][4] The reaction with phenethyl bromide is a classic example of this methodology, leading to the formation of a direct precursor to phenylalanine, an essential amino acid and a component of numerous pharmaceuticals.

This guide will provide a comprehensive examination of the reaction mechanism, a detailed experimental protocol, and a discussion of key process parameters and potential challenges. The principles outlined herein are broadly applicable to the synthesis of a variety of natural and unnatural amino acids.[2]

The Core Mechanism: A Stepwise Dissection

The alkylation of diethyl acetamidomalonate with phenethyl bromide is a specific application of the broader malonic ester synthesis.[5][6] The overall transformation can be conceptually divided into three primary stages: enolate formation, nucleophilic substitution, and subsequent hydrolysis and decarboxylation.[1][7]

Step 1: Enolate Formation - The Generation of a Potent Nucleophile

The reaction is initiated by the deprotonation of the α-carbon of diethyl acetamidomalonate.[1] The hydrogens on this carbon are significantly acidic (pKa ≈ 13) due to the inductive and resonance effects of the two adjacent carbonyl groups of the esters.[8][9] A moderately strong base, typically sodium ethoxide (NaOEt) in ethanol, is employed for this purpose.[8]

The choice of sodium ethoxide as the base is a critical experimental consideration. Using the same alkoxide as the ester groups of the starting material prevents transesterification, a potential side reaction that could lead to a mixture of ester products.[5][8] The ethoxide ion abstracts a proton from the α-carbon, generating a resonance-stabilized enolate ion.[8] This enolate is a soft, carbon-centered nucleophile, poised to react with a suitable electrophile.[10]

Causality behind Experimental Choice: The use of ethanol as a solvent is advantageous as it is the conjugate acid of the ethoxide base, thus maintaining a stable basic environment. Furthermore, diethyl acetamidomalonate and the sodium ethoxide base are both soluble in ethanol.

Step 2: Alkylation - The Crucial Carbon-Carbon Bond Formation

The generated enolate ion readily participates in a nucleophilic substitution reaction with an alkyl halide.[11] In this specific case, phenethyl bromide serves as the electrophile. The reaction proceeds via an SN2 mechanism, where the nucleophilic carbon of the enolate attacks the electrophilic carbon of phenethyl bromide, displacing the bromide leaving group.[1]

This step results in the formation of diethyl 2-acetamido-2-(2-phenylethyl)malonate, the alkylated product. The efficiency of this step is dependent on the nature of the alkylating agent. Primary and secondary alkyl halides are generally good substrates for this reaction.[12] Phenethyl bromide, being a primary alkyl halide, is an excellent substrate for this SN2 reaction.

Trustworthiness of the Protocol: The SN2 nature of this reaction is well-established and highly predictable. The stereochemistry at the α-carbon, if it were chiral, would be inverted during this step, although in this case, the starting material is achiral.

Step 3: Hydrolysis and Decarboxylation - Unveiling the Amino Acid

The final stage of the synthesis involves the conversion of the alkylated diethyl acetamidomalonate to the desired α-amino acid, phenylalanine. This is typically achieved by heating the intermediate with aqueous acid, such as hydrochloric acid.[1] This single step accomplishes two transformations:

-

Hydrolysis: Both the ester groups and the acetamido protecting group are hydrolyzed. The esters are converted to carboxylic acids, and the amide is hydrolyzed to an amine and acetic acid.

-

Decarboxylation: The resulting intermediate, a substituted malonic acid with an amino group, is unstable to heat. The β-dicarboxylic acid readily undergoes decarboxylation, losing a molecule of carbon dioxide to yield the final racemic α-amino acid, DL-phenylalanine.[11][13]

The crude phenylalanine hydrochloride salt precipitates from the cooled reaction mixture and can be isolated by filtration.[1] The free amino acid can then be obtained by adjusting the pH of a solution of the hydrochloride salt to the isoelectric point of phenylalanine (approximately 5.5).[1]

Visualizing the Mechanism and Workflow

Reaction Mechanism Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the alkylation of diethyl acetamidomalonate. [1]Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.

Reagents and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) or Volume (mL) | Stoichiometric Ratio |

| Sodium Metal | 22.99 | 0.052 | 1.2 g | 1.0 |

| Absolute Ethanol | 46.07 | - | 50 mL | Solvent |

| Diethyl Acetamidomalonate | 217.22 | 0.053 | 11.5 g | 1.02 |

| Phenethyl Bromide | 185.06 | 0.053 | 9.8 g (approx. 7.0 mL) | 1.02 |

| Concentrated Hydrochloric Acid | 36.46 | - | 50 mL | Reagent |

Step-by-Step Procedure

Step 1: Preparation of Sodium Ethoxide Solution

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a stirring apparatus, carefully add 1.2 g (0.052 mol) of sodium metal in small portions to 50 mL of absolute ethanol.

-

Allow the exothermic reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide. Ensure proper ventilation as hydrogen gas is evolved.

Step 2: Alkylation

-

To the freshly prepared sodium ethoxide solution, add 11.5 g (0.053 mol) of diethyl acetamidomalonate.

-

Add 9.8 g (0.053 mol) of phenethyl bromide dropwise to the mixture with stirring.

-

Heat the reaction mixture to reflux and maintain it for 2-3 hours.

-

After the reflux period, filter the hot reaction mixture to remove the precipitated sodium bromide.

-

Wash the solid residue with a small amount of hot absolute ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude diethyl 2-acetamido-2-(2-phenylethyl)malonate.

Step 3: Hydrolysis and Decarboxylation

-

To the crude alkylated product, add 50 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours. This will hydrolyze the ester and amide groups.

-

After hydrolysis, cool the reaction mixture in an ice bath to precipitate the crude phenylalanine hydrochloride.

-

Isolate the crude product by filtration.

Step 4: Isolation of Free Amino Acid

-

To obtain the free DL-phenylalanine, dissolve the crude hydrochloride salt in a minimum amount of water.

-

Adjust the pH to the isoelectric point of phenylalanine (approximately 5.5) with a suitable base, such as ammonium hydroxide.

-

The precipitated DL-phenylalanine can be collected by filtration, washed with cold water and ethanol, and dried.

Process Optimization and Troubleshooting

Side Reactions

The primary side reaction of concern in the alkylation step is dialkylation . [5]The monoalkylated product still possesses an acidic proton on the α-carbon, which can be deprotonated by any remaining base to form a new enolate. This enolate can then react with another molecule of phenethyl bromide to yield a dialkylated product.

Mitigation Strategies:

-

Stoichiometry Control: Use of a slight excess of diethyl acetamidomalonate relative to the base and alkylating agent can help minimize dialkylation.

-

Controlled Addition: Slow, dropwise addition of the alkylating agent to the enolate solution can help maintain a low concentration of the alkyl halide, favoring monoalkylation.

Another potential issue is O-alkylation , where the enolate reacts through its oxygen atom instead of the carbon. [12]However, for soft nucleophiles like the malonic ester enolate and soft electrophiles like primary alkyl halides, C-alkylation is generally the predominant pathway.

Reaction Conditions

-

Temperature: The reflux temperature of ethanol is typically sufficient to drive the alkylation to completion in a reasonable timeframe. Higher temperatures are generally not necessary and may promote side reactions.

-

Reaction Time: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time.

Conclusion

The alkylation of diethyl acetamidomalonate with phenethyl bromide is a highly reliable and efficient method for the synthesis of phenylalanine precursors. A thorough understanding of the reaction mechanism, particularly the role of the base in enolate formation and the SN2 nature of the alkylation, is crucial for successful execution. By carefully controlling stoichiometry and reaction conditions, researchers can minimize side reactions and achieve high yields of the desired product. This methodology remains a valuable tool in the arsenal of synthetic chemists, particularly those in the field of drug discovery and development, for the creation of both natural and novel α-amino acids.

References

- Wikipedia. Malonic ester synthesis. [URL: https://en.wikipedia.org/wiki/Malonic_ester_synthesis]

- Chemistry Steps. Malonic Ester Synthesis. [URL: https://www.chemistrysteps.com/malonic-ester-synthesis/]

- Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [URL: https://www.masterorganicchemistry.com/2015/06/05/the-malonic-ester-and-acetoacetic-ester-synthesis/]

- The Chemical Versatility of Diethyl Acetamidomalonate in Synthesis Applications. [URL: https://www.chembk.com/en/chem/cas/1068-90-2]

- Benchchem. Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis. [URL: https://www.benchchem.

- Chemistry Notes. Malonic ester synthesis, mechanism and application. [URL: https://www.chemistrynotes.

- Benchchem. Application Notes and Protocols: The Role of Sodium Ethoxide in Malonate Alkylation Reactions. [URL: https://www.benchchem.

- Chemistry LibreTexts. Malonic Ester Synthesis. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_The_Chemistry_of_Enolate_Ions_the_Aldol_and_Claisen_Condensation_Reactions/22.09%3A_The_Malonic_Ester_Synthesis]

- Online Chemistry notes. Malonic ester synthesis (of carboxylic acids). [URL: https://www.onlinechemn いきotes.com/2022/06/malonic-ester-synthesis-of-carboxylic.html]

- Synthesis and resolution of DL-phenylalanine analogues. [URL: https://www.cnki.com.cn/Article/CJFDTotal-HNHG201306019.htm]

- ElectronicsAndBooks. N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives by ring-closing metathesis. [URL: https://www.electronicsandbooks.

- Pearson. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained. [URL: https://www.pearson.

- PharmaXChange.info. Malonic Ester Synthesis - Alkylation of Enolates. [URL: https://pharmaxchange.

- Benchchem. Application Notes and Protocols: Sodium Ethoxide Catalyzed Malonic Ester Alkylation. [URL: https://www.benchchem.

- Organic Syntheses Procedure. diethyl acetamidomalonate. [URL: http://www.orgsyn.org/demo.aspx?prep=CV5P0376]

- Wikipedia. Diethyl acetamidomalonate. [URL: https://en.wikipedia.

- University of Calgary. Ch27 : Synthesis of amino acids. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch27/ch27-3-2-1.html]

- Semantic Scholar. N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives by ring-closing metathesis. [URL: https://www.semanticscholar.org/paper/N-Alkylation-of-diethyl-acetamidomalonate%3A-of-amino-Kotha-Singh/2b2f6e7d6b8e3a2c5a1f8c9d9e8d8c7b9e7a6b5e]

- Wikipedia. Diethyl malonate. [URL: https://en.wikipedia.

- Georganics. Diethyl acetamidomalonate - High purity. [URL: https://www.georganics.co.

- Organic Chemistry Tutor. Malonic Ester Synthesis. [URL: https://www.organic-chemistry-tutor.com/malonic-ester-synthesis.html]

- Sci-Hub. The Use of Ethyl Acetamidomalonate in the Synthesis of Amino Acids. The Preparation of &Histidine, &Phenylalanine and. [URL: https://sci-hub.se/10.1021/ja01199a059]

- ResearchGate. Screening of bases for the alkylation of 2 with phenethyl bromide. [URL: https://www.researchgate.net/figure/Screening-of-bases-for-the-alkylation-of-2-with-phenethyl-bromide_tbl2_281480112]

- Organic Syntheses Procedure. dl-PHENYLALANINE. [URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0499]

- ACS Publications. Synthesis of .alpha.-amino acids by alkylation of diethyl acetamidomalonate in the presence of palladium complexes. [URL: https://pubs.acs.org/doi/10.1021/jo01334a029]

- Organic Chemistry Portal. Malonic Ester Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/malonic-ester-synthesis.shtm]

- Google Patents. CN104610082A - Preparation method of diethyl acetamidomalonate. [URL: https://patents.google.

- Reddit. Could anyone propose a mechanism for the following synthesis of Diethyl acetamidomalonate?. [URL: https://www.reddit.com/r/OrganicChemistry/comments/muw8i0/could_anyone_propose_a_mechanism_for_the/]

- ResearchGate. N-Alkylation of Diethyl Acetamidomalonate: Synthesis of Constrained Amino Acid Derivatives by Ring-Closing Metathesis. [URL: https://www.researchgate.

- Reddit. Improvement of selectivity/yield of Alkylation. [URL: https://www.reddit.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pharmaxchange.info [pharmaxchange.info]

- 13. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to Key Intermediates in the Synthesis of Fingolimod (FTY720)

Abstract

Fingolimod (FTY720), the first oral disease-modifying therapy approved for multiple sclerosis, is a sphingosine-1-phosphate (S1P) receptor modulator. Its deceptively simple structure, featuring a polar 2-amino-1,3-propanediol head and a lipophilic 4-octylphenethyl tail, belies the nuanced challenges of its chemical synthesis. Control over purity, scalability, and cost-effectiveness is paramount, and mastery of these aspects hinges on the strategic synthesis and purification of its key intermediates. This technical guide provides an in-depth analysis of the core intermediates in the most prevalent and industrially relevant synthetic routes to Fingolimod, offering field-proven insights into the rationale behind protocol choices, process optimization, and impurity control.

Introduction: The Strategic Importance of Intermediates

The synthesis of an Active Pharmaceutical Ingredient (API) like Fingolimod is a multi-step endeavor where the efficiency of each transformation and the purity of each intermediate directly impact the quality and yield of the final product.[1] A robust synthetic strategy minimizes complex purifications in the final steps by ensuring high-purity intermediates are carried forward. This guide will dissect two primary, field-proven strategies for Fingolimod synthesis: the classical Malonate Synthesis route and the efficient Nitroaldol (Henry Reaction) pathway, focusing on the critical intermediates that define their success.

The Malonate Synthesis Route: A Foundational Approach

The most widely documented and industrially adopted approach to Fingolimod is a convergent synthesis based on the alkylation of diethyl acetamidomalonate.[2] This strategy builds the core structure by coupling the polar head-group precursor with the lipophilic tail.

Diagram 1: The Malonate Synthesis Workflow. A schematic overview of the key transformations.

Key Intermediate 1: 2-(4-Octylphenyl)ethyl Halide/Sulfonate

The journey begins with the synthesis and activation of the lipophilic tail. The precursor, 2-(4-octylphenyl)ethanol, must be converted into a substrate suitable for nucleophilic substitution by the malonate enolate.

-

Chemical Identity: 2-(4-Octylphenyl)ethyl Iodide (CAS: 162358-09-0) or 2-(4-Octylphenyl)ethyl Methanesulfonate (CAS: 162358-06-7).

-

Role in Synthesis: This intermediate is the electrophile that introduces the entire C10 side chain (octylphenyl + ethyl linker) onto the propanediol backbone. The choice of leaving group (iodide, bromide, mesylate, tosylate) is a critical process parameter.

Expertise & Causality: While bromides are common, iodides are often preferred for their superior reactivity in SN2 reactions, leading to faster conversions and potentially higher yields. However, they can be less stable and more costly. Mesylates and tosylates are excellent alternatives, converting the poor hydroxyl leaving group into a highly effective one.[3] The choice often comes down to a balance of reactivity, stability, cost, and ease of handling at scale. Mesylates, for instance, avoid the use of iodine and can be prepared cleanly from methanesulfonyl chloride.

Detailed Synthetic Protocol (Mesylate Formation):

-

Setup: A multi-neck, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with 2-(4-Octylphenyl)ethanol (1.0 eq) and dichloromethane (DCM, 5 volumes).

-

Base Addition: The solution is cooled to 0-5 °C. Triethylamine (TEA, 2.5 eq) is added, acting as an HCl scavenger.

-

Sulfonylation: Methanesulfonyl chloride (1.5 eq) is added dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The formation of triethylamine hydrochloride salt is observed as a white precipitate.

-

Reaction Monitoring: The reaction is stirred at ambient temperature for 2-5 hours and monitored by TLC or HPLC until the starting alcohol is consumed.

-

Workup: The reaction is quenched by the addition of water (5 volumes). The organic layer is separated, washed sequentially with dilute HCl, water, and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-Octylphenethyl Methanesulfonate as an oil, which is typically used in the next step without further purification.

Key Intermediate 2: Diethyl 2-acetamido-2-(4-octylphenethyl)malonate

This is the central intermediate of the entire synthesis, where the head and tail fragments are joined.

-

Chemical Identity: Diethyl 2-acetamido-2-(4-octylphenethyl)malonate (CAS: 162358-08-9).

-

Role in Synthesis: This compound contains the complete carbon skeleton of Fingolimod. The subsequent steps involve reducing the ester groups and hydrolyzing the amide.

Expertise & Causality: The core of this step is the SN2 alkylation of diethyl acetamidomalonate. The choice of base is critical.[4] Strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) ensure complete deprotonation of the malonate, driving the reaction forward. However, these aggressive bases can promote a competing E2 elimination reaction with the electrophile, leading to the formation of 4-octylstyrene, a critical process impurity that is difficult to remove.[5] Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can mitigate this side reaction, leading to a cleaner product profile, albeit sometimes requiring longer reaction times or higher temperatures.[6] The use of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can enhance the reaction rate when using carbonate bases.[5]

Detailed Synthetic Protocol (Alkylation):

-

Setup: To a dry, inerted reactor, add Diethyl acetamidomalonate (1.1 eq) and anhydrous Dimethyl Sulfoxide (DMSO, 4 volumes).

-

Base and Catalyst: Add Cesium Carbonate (1.5 eq) and TBAI (0.2 eq). Stir the slurry for 30 minutes at 25-30 °C.[5]

-

Alkylation: Add a solution of 2-(4-Octylphenyl)ethyl Iodide (1.0 eq) in DMSO (1 volume) dropwise.

-

Reaction: Heat the mixture to 80-85 °C and stir until reaction completion is confirmed by HPLC.

-

Workup: Cool the reaction mixture and filter to remove inorganic salts. Dilute the filtrate with water and a 1% potassium hydrogen sulfate solution to precipitate the crude product.[5]

-

Isolation & Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethyl acetate or isopropanol to yield the pure malonate intermediate as a white solid.

Key Intermediate 3: 2-Acetamido-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol

This is the penultimate intermediate, representing the direct precursor to the Fingolimod free base.

-

Chemical Identity: 2-Acetamido-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (CAS: 162358-07-8).

-

Role in Synthesis: This intermediate is formed by the complete reduction of both ester groups of the malonate intermediate to primary alcohols.

Expertise & Causality: The reduction of the two ester groups requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective but is pyrophoric and presents significant safety challenges for large-scale production. Sodium borohydride (NaBH₄) is a much milder and safer reagent, but it typically does not reduce esters under standard conditions.[7][8] The key to a robust, scalable process is to enhance the reactivity of NaBH₄. This is achieved by using it in combination with a Lewis acid, such as calcium chloride (CaCl₂).[5] The Ca²⁺ ion coordinates to the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to hydride attack from NaBH₄. This approach provides the reducing power of stronger hydrides while maintaining the superior safety profile of NaBH₄.[5]

Detailed Synthetic Protocol (Reduction):

-

Setup: Charge the malonate intermediate (1.0 eq) and isopropyl alcohol (10 volumes) into a reactor and cool to 5-10 °C.

-

Reagent Addition: Add Calcium Chloride (2.2 eq) followed by the portion-wise addition of Sodium Borohydride (4.0 eq), maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to warm to 25-30 °C and stir for 3-4 hours, monitoring by TLC/HPLC.

-

Workup: Quench the reaction by carefully adding water. Extract the product into ethyl acetate.

-

Isolation: Concentrate the organic layer under reduced pressure. The resulting residue, the N-acetyl diol intermediate, is often carried directly into the final hydrolysis step without isolation.

The final step involves the acidic hydrolysis of the acetamide group to yield Fingolimod, which is then isolated as its hydrochloride salt.

The Nitroaldol (Henry) Route: An Alternative Strategy

An alternative and efficient pathway involves the construction of the C-C bond via a nitroaldol (Henry) reaction, followed by reduction.[9] This route avoids the use of malonic esters.

Diagram 2: The Nitroaldol (Henry) Reaction Workflow. A concise route to the Fingolimod backbone.

Key Intermediate 4: 2-(4-Octylphenethyl)-2-nitropropane-1,3-diol

This intermediate is the cornerstone of the Henry route, analogous to the malonate adduct in the classical pathway.

-

Chemical Identity: 2-(4-Octylphenethyl)-2-nitropropane-1,3-diol (CAS: 402847-52-1).

-

Role in Synthesis: This molecule contains the complete carbon skeleton and the diol functionality. The final step is the reduction of the nitro group to the primary amine of Fingolimod.

Expertise & Causality: This route's elegance lies in the double Henry reaction between 1-(3-nitropropyl)-4-octylbenzene and two equivalents of formaldehyde.[10] The nitro group serves a dual purpose: it activates the adjacent methylene protons for the aldol addition and is a direct precursor to the required amine. This strategy can be more atom-economical than the malonate route. The final reduction of the sterically hindered tertiary nitro group is the critical step. Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and effective method.[11]

Detailed Synthetic Protocol (Double Henry Reaction & Reduction):

-